molecular formula C14H9BrN4O2 B222270 4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid CAS No. 167413-66-3

4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid

Cat. No. B222270
CAS RN: 167413-66-3
M. Wt: 368.5 g/mol
InChI Key: CKCBFSYZMMHVKT-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid is a chemical compound that has gained attention for its potential applications in scientific research. This compound is also known as PTAEDA and is a member of the family of thiophene carboxylic acids. Its unique chemical structure has led to studies exploring its synthesis, mechanism of action, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of PTAEDA is not fully understood. However, studies have shown that it can act as a ligand for metal ions and can form complexes with these ions. These complexes have been studied for their potential applications in catalysis and other chemical reactions.
Biochemical and Physiological Effects:
Studies have also explored the biochemical and physiological effects of PTAEDA. It has been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases. PTAEDA has also been studied for its potential use in the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using PTAEDA in lab experiments is its unique chemical structure, which allows for the synthesis of new materials with unique properties. However, one limitation is that the synthesis of PTAEDA can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on PTAEDA. One area of interest is in the development of new materials for use in electronic devices. PTAEDA has shown potential as a building block for the synthesis of organic semiconductors, which could be used in the development of new electronic devices. Another area of interest is in the development of new drugs. PTAEDA has been studied for its potential use in the treatment of oxidative stress-related diseases, and further research could lead to the development of new drugs for these conditions.

Synthesis Methods

The synthesis of PTAEDA involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-3,5,5-trimethyl-6,7-dihydronaphthalene, which is converted into 2-(3,5,5-trimethyl-6,7-dihydronaphthalen-2-yl)acetaldehyde. This intermediate is then reacted with thiophene-2-carboxylic acid to form PTAEDA.

Scientific Research Applications

PTAEDA has shown potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new materials. PTAEDA has been studied for its ability to act as a building block for the synthesis of new materials with unique properties. It has also been studied for its potential use in the development of organic semiconductors.

properties

CAS RN

167413-66-3

Product Name

4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid

Molecular Formula

C14H9BrN4O2

Molecular Weight

368.5 g/mol

IUPAC Name

4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C23H28O2S/c1-14(9-16-11-20(21(24)25)26-13-16)17-12-19-18(10-15(17)2)22(3,4)7-8-23(19,5)6/h9-13H,7-8H2,1-6H3,(H,24,25)/b14-9+

InChI Key

CKCBFSYZMMHVKT-NTEUORMPSA-N

Isomeric SMILES

CC1=CC2=C(C=C1/C(=C/C3=CSC(=C3)C(=O)O)/C)C(CCC2(C)C)(C)C

SMILES

CC1=CC2=C(C=C1C(=CC3=CSC(=C3)C(=O)O)C)C(CCC2(C)C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C(=CC3=CSC(=C3)C(=O)O)C)C(CCC2(C)C)(C)C

synonyms

(E)-4-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1 -yl)-2-thiophenecarboxylic acid

Origin of Product

United States

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